molecular formula C9H8 B125596 3-Phenyl-1-propyne CAS No. 10147-11-2

3-Phenyl-1-propyne

Cat. No.: B125596
CAS No.: 10147-11-2
M. Wt: 116.16 g/mol
InChI Key: NGKSKVYWPINGLI-UHFFFAOYSA-N
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Description

3-Phenyl-1-propyne, also known as propargylbenzene, is an organic compound with the molecular formula C₉H₈. It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and ether .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often employs the Sonogashira coupling due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and stability of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

3-Phenyl-1-propyne, also known as propargyl benzene, is a 3-aryl-1-propyne . It primarily targets the phenyl and propargyl radicals in chemical reactions . These radicals play a crucial role in various chemical processes, including the formation of complex organic compounds .

Mode of Action

The compound interacts with its targets through a radical association reaction . This reaction involves the combination of phenyl and propargyl radicals to produce this compound . The reaction is facilitated by the presence of a barrierless pathway , allowing the compound to interact freely with its targets .

Biochemical Pathways

The radical association reaction leads to the formation of this compound and phenylallene . These products can further dissociate or isomerize into a variety of unimolecular and bimolecular products . This process affects various biochemical pathways, leading to the synthesis of complex organic compounds .

Pharmacokinetics

ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be inferred from its physical and chemical properties. It is a liquid at room temperature with a density of 0.934 g/mL . Its boiling point is 75 °C/20 mmHg , suggesting that it can be readily absorbed and distributed in the body.

Result of Action

The result of this compound’s action is the formation of complex organic compounds through the radical association reaction . For instance, it can react with styrene oxide and sodium azide to afford β-hydroxytriazoles . Additionally, it can react with N-methyl-N-phenylhydrazine or N-phenylhydrazine to yield indoles .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the rate and outcome of the radical association reaction can be affected by temperature and pressure . Furthermore, the compound contains ca.250 ppm BHT as an inhibitor , which can affect its stability and efficacy.

Properties

IUPAC Name

prop-2-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8/c1-2-6-9-7-4-3-5-8-9/h1,3-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKSKVYWPINGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143941
Record name Benzene, (2-propynyl)-
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10147-11-2
Record name Benzene, 2-propynyl-
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Record name Benzene, (2-propynyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenyl-1-propyne
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Synthesis routes and methods I

Procedure details

Replacing 4-cyanobenzylamine hydrochloride in Example 4, Step (1), with 4-carboxy-benzylamine hydrochloride, and replacing the 1-propyn-3-yl-1H-[1,2,3]triazole in Example 4, Step (2), with 3-phenyl-propyne yielded 4-[[3-3-phenethylethynyl-benzoylamino]-methyl}-benzoic acid; 1H-NMR (DMSO-d6) δ 9.2 (m, 1H), 8.0 (s, 1H), 7.8 (m, 4H), 7.6 (d, 1H) 7.2-7.4 (m, 7H), 4.5 (d, 2H), 3.9 (s, 2H) ppm. Mp 209° C.-211° C.
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Synthesis routes and methods II

Procedure details

A solution of n-butyl lithium (2.5 M in hexane; 35 ml, 43.1 mmol) was added to dry ether (100 ml) under argon. The stirred solution was cooled to 5° C. and 1-phenyl-1-propyne (5.0 g, 43.1 mmol) was slowly added. On warming to room temperature the mixture turned bright red. After 18 hours, the mixture was cooled to 0° C., water was added, and the ether layer was separated. Concentration under reduced pressure gave an oil which was distilled to give benzyl acetylene as an oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of 3-phenyl-1-propyne and what are some of its key physical properties?

A1: this compound is an alkyne with a phenyl group attached to the third carbon from the triple bond. Its molecular formula is C9H8, and its molecular weight is 116.16 g/mol [].

Q2: Is there any internal rotation around the bond connecting the phenyl ring and the propyne group in this compound?

A2: Studies utilizing 1H NMR spectroscopy and molecular orbital calculations suggest that the barrier to internal rotation about the bond connecting the phenyl ring and the propyne group in this compound is very small, and possibly nonexistent, in solvents like CCl4, C6D6, and acetone-d6 []. This contrasts with molecules like benzyl cyanide, where solvent effects significantly influence the internal rotation barrier.

Q3: How does this compound react with the tungsten-osmium cluster complex (C5Me5)WOs3(m4-C)(m-H)(CO)11?

A4: The reaction of this compound with the tungsten-osmium cluster complex (C5Me5)WOs3(m4-C)(m-H)(CO)11 does not result in a simple alkylidyne product as seen with 4-ethynyl toluene []. Instead, this reaction yields two distinct products: an alkenyl carbido cluster (C5Me5)WOs3(m4-C)(CHCHCH2Ph)(CO)10 (3) and an alkylidyne compound with the formula (C5Me5)WOs310 (4) []. These compounds were characterized by X-ray diffraction and spectroscopic methods.

Q4: Can this compound be used as a building block for the synthesis of more complex molecules?

A5: Yes, this compound can be used as a starting material in various synthetic transformations. For instance, it can be converted to benzofluorenyl derivatives bearing thiophene substituents through a multi-step synthesis involving a Schmittel cascade cyclization reaction [].

Q5: How does this compound contribute to the formation of polycyclic aromatic hydrocarbons (PAHs)?

A6: this compound plays a role in the formation of PAHs, specifically indene, under combustion-like conditions [, ]. Studies have shown that the phenyl radical reacts with allene and propyne at high temperatures (1200-1500 K) to produce indene and its isomers, including this compound [, ]. The isomeric distribution analysis revealed that indene formation is favored in the phenyl-allene system compared to the phenyl-propyne system [, ].

Q6: How does the reaction of phenyl radical with propyne compare to its reaction with allene in terms of indene formation?

A7: Experimental studies utilizing a high-temperature chemical reactor revealed that the reaction of the phenyl radical with allene produces significantly more indene than the reaction with propyne under similar conditions [, ]. The branching ratio for indene formation was found to be approximately seven times higher in the phenyl-allene system [].

Q7: What is the significance of the reaction between o-benzyne and allyl radical in the context of PAH formation?

A8: The reaction of o-benzyne with the allyl radical presents an efficient pathway for indene formation []. Experimental and theoretical studies demonstrated that this reaction primarily yields indene with minimal formation of side products like phenylallene and this compound []. This highly selective and potentially barrierless reaction highlights the importance of resonance-stabilized radicals in PAH formation.

Q8: Can this compound be used to generate the 1-phenylpropargyl radical, and if so, what is the significance of this radical?

A9: Yes, the 1-phenylpropargyl radical can be generated from this compound in a jet-cooled discharge []. This radical is significant due to its resonance stabilization and its potential role as an intermediate in the formation of larger hydrocarbons in combustion and interstellar environments [].

Q9: How was the 1-phenylpropargyl radical spectroscopically characterized?

A10: The 1-phenylpropargyl radical was characterized using laser-induced fluorescence (LIF) excitation and dispersed single vibronic level fluorescence (SVLF) spectroscopy []. These techniques allowed researchers to identify the radical's D1(2A″)-D0(2A″) electronic transition and assign vibrational frequencies for numerous normal modes in both the ground and excited states [].

Q10: What is the role of this compound in studying parahydrogen-induced polarization (PHIP)?

A11: this compound, alongside phenylacetylene and 1-phenyl-1-propyne, serves as a model substrate for investigating liquid-phase hydrogenation reactions using parahydrogen and various metal catalysts on TiO2 supports []. Researchers utilize these reactions to study the efficiency and selectivity of PHIP, a technique that enhances NMR signals for studying reaction mechanisms.

Q11: Which metal catalyst exhibited the best performance in PHIP experiments with this compound?

A12: Among the tested metal catalysts (Rh, Pt, Pd, and Ir) supported on TiO2, Rh/TiO2 with a 4 wt% metal loading demonstrated the highest efficiency in generating hyperpolarized products during the hydrogenation of this compound with parahydrogen [].

Q12: What insights did the kinetic studies of this compound hydrogenation provide regarding pairwise and non-pairwise H2 addition?

A13: Kinetic investigations of the liquid-phase hydrogenation of this compound revealed that the reaction order with respect to hydrogen is nearly identical for both pairwise and non-pairwise H2 addition pathways []. This suggests that both pathways likely occur on catalytically active sites with similar characteristics.

Q13: What can be learned from the reaction of 3-chloro-3-phenyl-1-propyne and 3-bromo-1-phenyl-1-propyne with 9(10H)-acridinone under phase-transfer catalysis (PTC) conditions?

A14: The reactions of these halogenated propyne derivatives with 9(10H)-acridinone under PTC conditions provide insights into the reactivity of the alkyne moiety and its susceptibility to nucleophilic attack [, ]. While the specific details of the reactions were not provided in the summaries, these reactions likely explore the formation of new carbon-carbon or carbon-nitrogen bonds.

Q14: Is there evidence for the existence of an allenic dianion derived from 3-methoxy-3-phenyl-1-propyne?

A15: Yes, research suggests the existence of an allenic dianion derived from 3-methoxy-3-phenyl-1-propyne []. While specific details about its characterization were not provided in the abstract, this dianion can potentially act as a reactive intermediate for synthesizing allenes, functionalized ethers, and α,β-unsaturated carbonyl compounds.

Q15: Can this compound be synthesized from simpler starting materials?

A16: Yes, one reported method involves the reaction of N-benzylideneanilines with propiolic acid, leading to the formation of 2-phenylquinoline derivatives, including this compound, through a decarboxylation reaction []. This reaction likely proceeds through a 3-anilino-3-phenyl-1-propyne intermediate.

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